REACTION_CXSMILES
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[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:16]([C:18]1([C:25]2[S:26][CH:27]=[CH:28][CH:29]=2)[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)#[N:17].O>C1C=CC=CC=1>[C:16]([C:18]1([C:25]2[S:26][CH:27]=[CH:28][CH:29]=2)[CH2:19][CH2:20][C:21]2([O:4][CH2:1][CH2:2][O:3]2)[CH2:22][CH2:23]1)#[N:17]
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Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
0.0139 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C=1SC=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the organic phase was washed with aqueous sodium bicarbonate solution (1×150 ml), water (1×150 ml) and saturated NaCl solution (1×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1(CCC2(OCCO2)CC1)C=1SC=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |